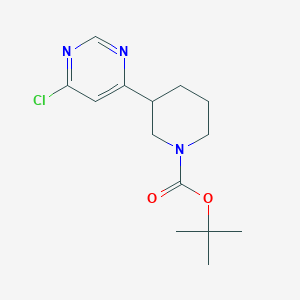
Tert-butyl 3-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a chloropyrimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate typically involves the reaction of 3-(6-chloropyrimidin-4-yl)piperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium carbonate to facilitate the formation of the ester bond. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form corresponding piperidones or reduction to form piperidines with different substituents.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of piperidones.
Reduction: Formation of reduced piperidine derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The chloropyrimidine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, enhancing the compound’s overall activity. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- Tert-butyl 3-(4-amino-6-methoxypyridin-2-yl)piperidine-1-carboxylate
- Tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate is unique due to its specific combination of a chloropyrimidine moiety and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.
Eigenschaften
Molekularformel |
C14H20ClN3O2 |
|---|---|
Molekulargewicht |
297.78 g/mol |
IUPAC-Name |
tert-butyl 3-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-6-4-5-10(8-18)11-7-12(15)17-9-16-11/h7,9-10H,4-6,8H2,1-3H3 |
InChI-Schlüssel |
ZTRQMNJGCDWPEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=NC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




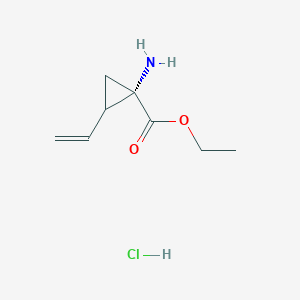
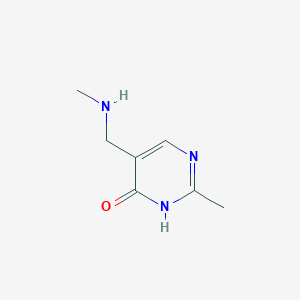

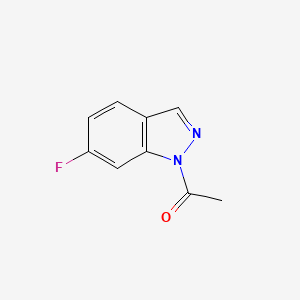
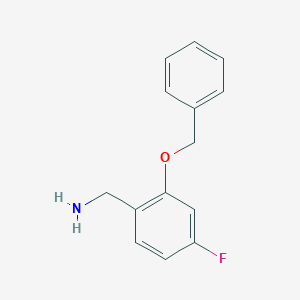
![6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 1,2,3,4,12,12a-hexahydro-10-(trifluoromethyl)-](/img/structure/B12952038.png)
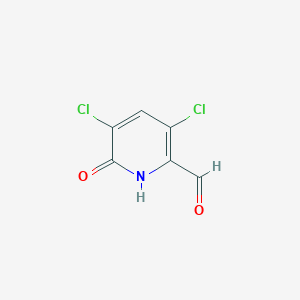

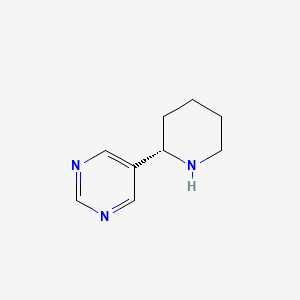

![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B12952064.png)
![4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12952074.png)
